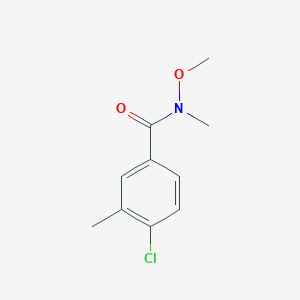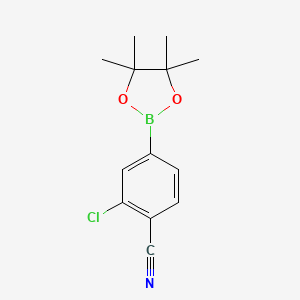
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester
Vue d'ensemble
Description
3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester (3-CNQ-E) is a compound that has been studied extensively in the fields of synthetic organic chemistry, pharmacology, and biochemistry. It is a member of the quinolinecarboxylic acid family and has been used in a variety of laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Antibacterial Agent Synthesis
Quinolones, including derivatives like 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester , are primarily used as antibacterial agents . They are synthesized by substituting at the nitrogen atom of position 1 in the quinolone ring system. This substitution can lead to compounds with significant antibacterial properties, useful in combating various infections.
Antimicrobial Research
The compound’s structure is conducive to the synthesis of potential antimicrobial agents . By altering the substituents on the quinolone ring, researchers can develop new molecules that may be effective against resistant strains of bacteria.
Fluorescent Reagent Development
Quinolone derivatives are known to be photo-and thermo-stable fluorophores with high fluorescence quantum efficiencies . This makes 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid ethyl ester a candidate for developing fluorescent reagents, which are crucial in biological imaging and diagnostics.
Medicinal Chemistry
In medicinal chemistry, the compound serves as a building block for creating new drugs. Its unique properties allow for the advancement of drug discovery, particularly in the development of novel therapeutic agents.
Materials Science
The compound’s versatile chemical structure enables its use in materials science research. It can contribute to the creation of new materials with desirable properties for various applications, ranging from electronics to biodegradable materials.
Synthetic Chemistry Methodology
This compound is also used in synthetic chemistry as an intermediate or a reactant to synthesize other complex molecules . Its reactivity can be harnessed to create a wide array of chemical entities, which can then be utilized in further scientific studies or industrial applications.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
ethyl 3-cyano-4-oxo-1H-quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)8-3-4-11-10(5-8)12(16)9(6-14)7-15-11/h3-5,7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUVMOSKDCTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)




![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)

![4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B1457020.png)
![ethyl (4R)-4-{[(4-chlorophenyl)sulfonyl]amino}-3-oxo-5-phenylpentanoate](/img/structure/B1457021.png)